

Cdk2-IN-25 published literature

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Compound of Interest

Compound Name: **Cdk2-IN-25**

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A Comprehensive Technical Guide to **Cdk2-IN-25** (compound 7e): A Novel CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel Cyclin-Dependent Kinase 2 (CDK2) inhibitor, **Cdk2-IN-25**, also identified as compound 7e. This document consolidates available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows, based on the published literature.

Core Compound Information

Compound Name: **Cdk2-IN-25** (compound 7e) Chemical Formula: $C_{34}H_{34}N_4O_3S$ Mechanism of Action: Inhibitor of Cyclin-Dependent Kinase 2 (CDK2)

Quantitative Data Summary

The following tables summarize the key quantitative data for **Cdk2-IN-25** (compound 7e) from the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity

Target	Cdk2-IN-25 (compound 7e) IC ₅₀ (μM)	Roscovitine (Control) IC ₅₀ (μM)
CDK2	0.149[1][2]	0.380[1][2]

Table 2: In Vitro Cellular Activity

Cell Line	Cancer Type	Cdk2-IN-25 (compound 7e) IC ₅₀ (µM)	Effect on Cell Cycle	Apoptosis Induction
A549	Lung Cancer	0.155[2]	G2/M Phase Arrest[2]	79-fold increase[2]
MCF7	Breast Cancer	Not specified	S Phase Arrest (by related compound 8d)	69-fold increase (by related compound 8d)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the source publication, "Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties."

CDK2 Kinase Inhibition Assay

The in vitro inhibitory activity of **Cdk2-IN-25** against CDK2 was determined using a kinase assay.

- Enzyme: Recombinant human CDK2/Cyclin A2 complex.
- Substrate: A suitable peptide substrate for CDK2 (e.g., Histone H1).
- Procedure:
 - The CDK2/Cyclin A2 enzyme, substrate, and varying concentrations of **Cdk2-IN-25** (or control inhibitor) were incubated in a kinase reaction buffer.
 - The kinase reaction was initiated by the addition of ATP.
 - After a defined incubation period, the reaction was stopped.

- The amount of phosphorylated substrate was quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or radiometric assay.
- IC_{50} values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT or similar)

The cytotoxic effects of **Cdk2-IN-25** on cancer cell lines were assessed to determine the IC_{50} values.

- Cell Lines: A549 (lung carcinoma) and MCF7 (breast adenocarcinoma).
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - The cells were then treated with various concentrations of **Cdk2-IN-25** for a specified duration (e.g., 48 or 72 hours).
 - A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The percentage of cell viability was calculated relative to untreated control cells, and IC_{50} values were determined.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of **Cdk2-IN-25** on cell cycle progression, flow cytometry was employed.

- Cell Line: A549.

- Procedure:
 - Cells were treated with **Cdk2-IN-25** at a concentration around its IC₅₀ value for a defined period (e.g., 24 hours).
 - Both floating and adherent cells were collected, washed with PBS, and fixed in cold 70% ethanol.
 - The fixed cells were then treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
 - The DNA content of the cells was analyzed using a flow cytometer.
 - The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content.

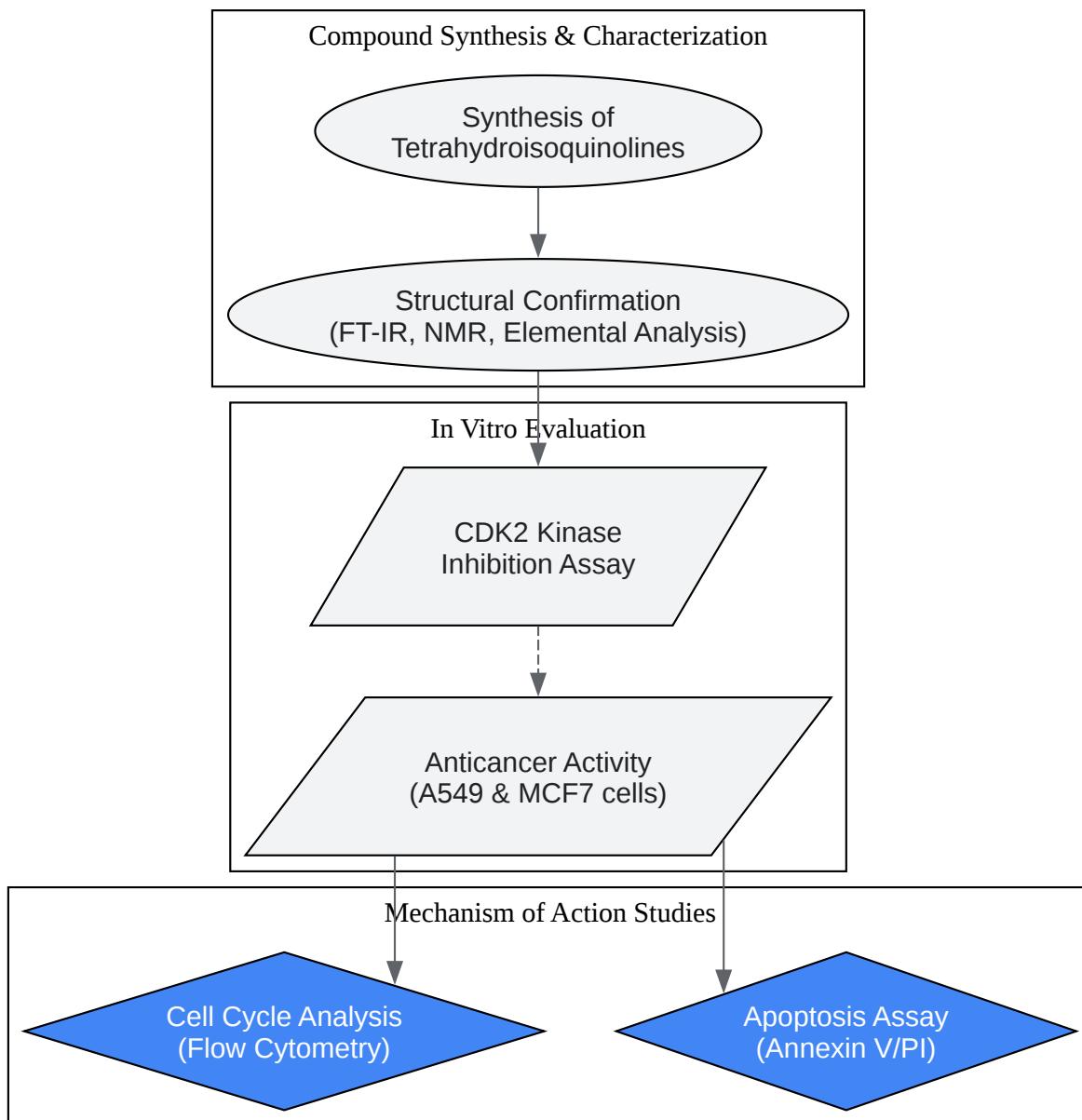
Apoptosis Assay by Annexin V-FITC/PI Staining

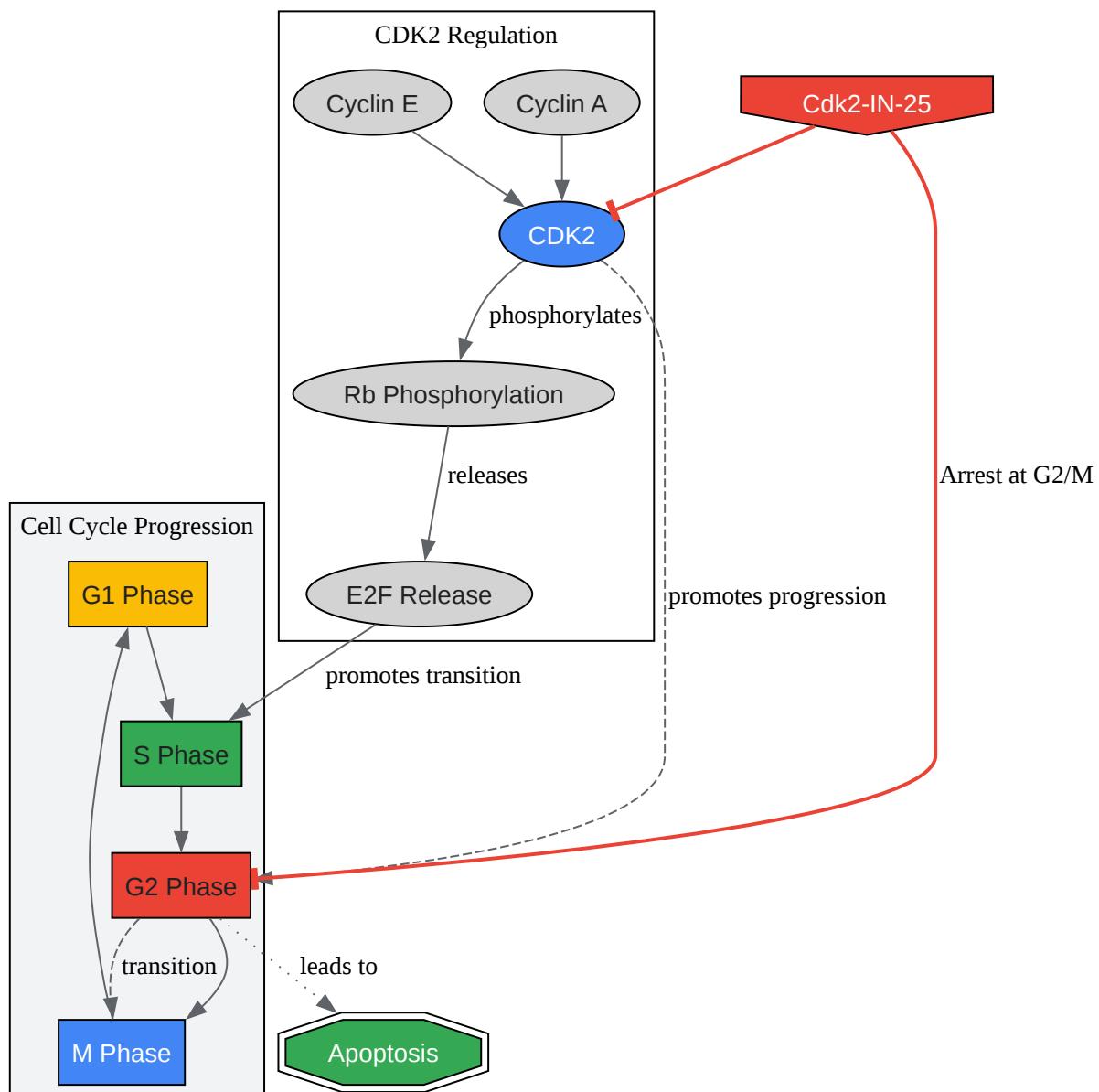
The induction of apoptosis by **Cdk2-IN-25** was quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay.

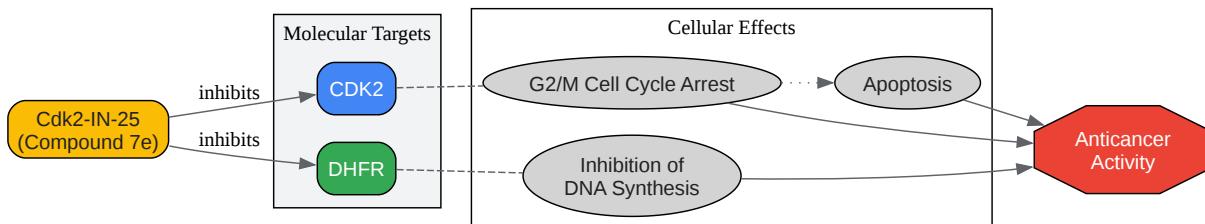
- Cell Line: A549.
- Procedure:
 - Cells were treated with **Cdk2-IN-25** for a specified time.
 - Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
 - Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
 - The stained cells were immediately analyzed by flow cytometry.
 - The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to **Cdk2-IN-25**.







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References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
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